1,5-Dimethyl-3,4-dihydro-isoquinoline
Description
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1,5-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-4-3-5-11-9(2)12-7-6-10(8)11/h3-5H,6-7H2,1-2H3 |
InChI Key |
GGNJMMDAYUHBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN=C(C2=CC=C1)C |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
1,5-Dimethyl-3,4-dihydro-isoquinoline and its derivatives exhibit a broad spectrum of biological activities:
- Anticancer Properties : Research has shown that compounds derived from 3,4-dihydroisoquinoline can inhibit cancer cell proliferation. For instance, a study demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including leukemia and colon cancer cells. One compound in particular displayed an IC50 value of 11.4 μM against tubulin polymerization, indicating strong potential for further development as an anticancer agent .
- Neuroprotective Effects : Compounds like 6a-1 and 6a-2 have been evaluated for their neuroprotective activity on corticosterone-injured PC12 cells. These compounds showed promising results with lower hepatotoxicity compared to existing treatments like agomelatine .
- Antimicrobial Activity : Isoquinoline derivatives have also been explored for their antimicrobial properties. A series of novel isoquinoline compounds were synthesized and tested for their bactericidal and fungicidal activities, with some compounds demonstrating significant efficacy against resistant strains of bacteria .
- Anti-inflammatory and Analgesic Effects : Compounds derived from 3,4-dihydroisoquinoline have been shown to possess anti-inflammatory and analgesic properties. In one study, several derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- N-Alkylation Techniques : A notable method involves the N-alkylation of dihydroisoquinolinone derivatives via iminium intermediates. This approach allows for the efficient production of N-substituted derivatives with good yields under mild conditions .
- Scaffold Hopping : Novel derivatives have been developed through scaffold hopping strategies aimed at enhancing pharmacological profiles. These studies focus on modifying existing structures to improve bioactivity and selectivity against specific targets .
Case Study 1: Anticancer Activity
A recent study synthesized a series of dihydroisoquinoline derivatives and evaluated their anticancer potential against camptothecin-resistant leukemia cells. Among the compounds tested, one demonstrated a high selectivity index for cancer cells over normal mammalian cells, suggesting a promising candidate for further development in cancer therapy .
Case Study 2: Neuroprotection
In preclinical trials assessing neuroprotective effects, compounds derived from 3,4-dihydroisoquinoline showed significant enhancement in cell survival rates following chronic exposure to stressors. The compound 6a-1 was particularly noted for its ability to promote neuronal maturation while exhibiting minimal toxicity .
Case Study 3: Antimicrobial Efficacy
A series of isoquinoline derivatives were synthesized and tested against various bacterial strains. Compounds showed varying degrees of antibacterial activity, with some achieving notable efficacy against antibiotic-resistant strains. This highlights the potential of these compounds as new antimicrobial agents .
Comparison with Similar Compounds
1-(2-Phenylethyl)-3,4-dihydroisoquinoline
- Structure: Shares the 3,4-dihydro-isoquinoline core but includes a 2-phenylethyl substituent at the 1-position instead of methyl groups .
- Key Differences :
- The bulky phenylethyl group introduces steric hindrance, likely reducing nucleophilic reactivity compared to smaller methyl substituents.
- Enhanced lipophilicity due to the aromatic phenyl group may increase membrane permeability.
- Toxicity: Limited data available; classified as R&D-use only with uncharacterized acute/chronic toxicity .
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro
- Structure : Features a fused dioxolo ring (oxygen-containing) at the 4,5-positions and an ethyl group at the 5-position .
- Key Differences: The dioxolo ring increases polarity and hydrogen-bonding capacity (XlogP = 1.9; topological polar surface area = 30.8 Ų), enhancing aqueous solubility compared to non-oxygenated analogs . Ethyl substituent vs. methyl may alter metabolic stability and steric effects.
- Applications: No supplier data available, but oxygenated isoquinolines often serve as intermediates in pharmaceutical synthesis.
6-Methyl-1,2,3,4-tetrahydroquinoline
- Structure: A tetrahydroquinoline (saturated six-membered ring) with a methyl group at the 6-position .
- Quinoline vs. isoquinoline core shifts nitrogen position, altering electronic distribution and binding affinity in biological systems.
- Toxicity : Acute exposure may require respiratory support; skin contact necessitates immediate washing .
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- Structure: Tetrahydroisoquinoline with geminal dimethyl groups at the 1-position .
- Full saturation (tetrahydro) vs. partial (3,4-dihydro) may influence redox properties and metabolic pathways.
- Applications : Used in organic synthesis, though specific data on biological activity are unavailable.
Comparative Data Table
Research Findings and Implications
- Reactivity : Methyl and ethyl substituents influence steric and electronic effects, with 1,5-dimethyl likely favoring electrophilic substitution at less hindered positions. Oxygenated analogs (e.g., dioxolo derivatives) exhibit higher polarity, suggesting divergent solubility and reactivity profiles .
- Toxicity: Limited data across analogs highlight a critical research gap. For instance, 6-methyl-tetrahydroquinoline’s acute toxicity protocols contrast with the unstudied chronic effects of 1,5-dimethyl-3,4-dihydro-isoquinoline .
- For example, tetrahydroisoquinolines are explored in alkaloid synthesis, while dioxolo derivatives may serve as flavouring precursors or drug intermediates .
Preparation Methods
Reaction Mechanism
The process begins with the synthesis of N-phenylethyl formamide derivatives (V). Treatment with polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at elevated temperatures (170°C) induces dehydration, forming the dihydroisoquinoline core. The general pathway is:
Key steps include:
Experimental Protocol
A representative procedure from the literature involves:
-
Heating a mixture of PPA (1 g) and P₂O₅ (78 mg) at 170°C for 1 h.
-
Adding the formamide precursor (1 mmol) and stirring at 170°C for 4 h.
-
Quenching with 20% KOH, extracting with CH₂Cl₂, and purifying via silica gel chromatography.
Table 1: Performance Metrics for Formamide Cyclization
This method offers moderate yields but requires handling corrosive PPA and high temperatures, limiting scalability.
One-Pot Synthesis Using Formylation and Cyclization
Recent patents describe streamlined one-pot strategies for analogous dihydroisoquinolines, adaptable to 1,5-dimethyl derivatives. A 2025 Chinese patent outlines a scalable route for 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be modified for methyl-substituted analogs.
Synthetic Route
The protocol involves sequential formylation, oxalyl chloride treatment, and acid-catalyzed cyclization:
-
Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to generate an intermediate formamide.
-
Chlorination : Treatment with oxalyl chloride converts the formamide to a reactive acyl chloride.
-
Cyclization : Phosphotungstic acid catalyzes ring closure, followed by methanolysis to yield the product.
Optimized Conditions
Table 2: One-Pot Method Performance
This method reduces purification steps and improves safety by avoiding PPA, making it industrially viable.
Comparative Analysis of Methods
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Expected Signals/Values | Reference |
|---|---|---|
| -NMR | δ 2.35 (s, 3H, CH), δ 3.25 (m, 2H, CH) | |
| HPLC Retention | 8.2 min (C18, acetonitrile/water 70:30) |
Advanced Question: How can factorial design optimize the synthesis of this compound?
Methodological Answer:
Apply Design of Experiments (DoE) to minimize trial runs and identify critical parameters:
- Factors : Catalyst loading (e.g., Pd/C), temperature (80–120°C), and reaction time (12–24 hours).
- Response Variables : Yield (%) and purity (HPLC).
- Statistical Analysis : Use a 2 factorial design to model interactions. For example, higher catalyst loading may reduce reaction time but increase cost .
Q. Example Workflow :
Define factor ranges based on preliminary screening.
Conduct experiments using randomized runs to avoid bias.
Analyze data via ANOVA to identify significant factors (p < 0.05).
Validate optimal conditions with triplicate runs .
Advanced Question: How to resolve contradictions in reported pharmacological activity data for dihydroisoquinoline derivatives?
Methodological Answer:
Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Meta-Analysis : Compare studies using standardized metrics (e.g., IC, selectivity indices). Adjust for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO vs. PBS) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate contributions to activity .
- Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., pH 7.4, 37°C) .
Basic Question: What are the current research gaps in the ecological impact assessment of this compound?
Methodological Answer:
Existing gaps include:
- Toxicity Data : No standardized LC values for aquatic organisms (e.g., Daphnia magna) .
- Degradation Pathways : Unknown photolytic or microbial degradation products.
- Methodology : Develop OECD 301/302 tests to assess biodegradation and adsorption in soil .
Advanced Question: How to apply the FINER criteria to formulate research questions on the compound’s mechanistic pathways?
Methodological Answer:
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigor:
- Feasible : Use computational tools (e.g., molecular docking) to predict binding affinities for dopamine receptors.
- Novel : Investigate understudied mechanisms (e.g., allosteric modulation vs. competitive inhibition).
- Ethical : Avoid in vivo testing until preliminary in vitro data confirms low cytotoxicity (e.g., CC > 100 μM) .
Example Question : “Does this compound exhibit selective allosteric modulation of α-adrenergic receptors in neuronal cells, and how does this compare to known ligands like prazosin?”
Advanced Question: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR to track intermediate formation .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) such as particle size and crystallinity.
- Robustness Testing : Vary raw material suppliers (e.g., catalysts from Sigma vs. TCI) to assess sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
